molecular formula C21H17FO3S B5085563 1-(4-Fluorophenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one

1-(4-Fluorophenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one

Cat. No.: B5085563
M. Wt: 368.4 g/mol
InChI Key: MQMOGSZBSLJNSH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one is an organic compound with a complex structure that includes a fluorophenyl group, a phenyl group, and a phenylsulfonyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form 1-(4-fluorophenyl)-2-phenylethanone.

    Sulfonylation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to introduce the phenylsulfonyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting their activity.

    Modulation of Receptor Activity: It can interact with receptors on cell surfaces, altering signal transduction pathways.

    Induction of Apoptosis: In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2-phenylethanone: A precursor in the synthesis of 1-(4-Fluorophenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one.

    1-(4-Fluorophenyl)-3-phenylpropan-1-one: Lacks the phenylsulfonyl group, resulting in different chemical properties.

    1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one: Contains a phenylsulfanyl group instead of a phenylsulfonyl group, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-fluorophenyl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FO3S/c22-18-13-11-16(12-14-18)20(23)15-21(17-7-3-1-4-8-17)26(24,25)19-9-5-2-6-10-19/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMOGSZBSLJNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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